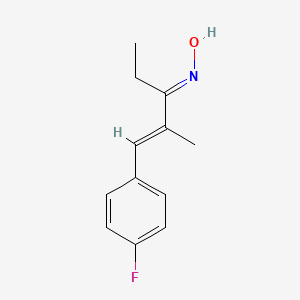
Acetylaszonalenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetylaszonalenin is a prenylated indole derivative and a fungal metabolite. It is known for its biological activity as a neurokinin-1 receptor antagonist. This compound is produced by various fungi, including species of Aspergillus and Neosartorya .
准备方法
合成路线和反应条件: 乙酰阿 zonalenin 的生物合成涉及几个关键酶。非核糖体肽合成酶 AnaPS、异戊烯基转移酶 AnaPT 和乙酰转移酶 AnaAT 对其形成至关重要。 AnaPT 催化 ®-苯并二氮杂卓二酮的 C3-异戊烯化,而 AnaAT 催化阿 zonalenin 在吲哚啉部分的 N1 位置的乙酰化 .
工业生产方法: 乙酰阿 zonalenin 的工业生产通常涉及在受控条件下培养生产真菌,例如费氏新青霉。最佳生长温度在 26 到 45°C 之间。 然后使用高效液相色谱和硅胶柱色谱等技术分离和纯化代谢物 .
化学反应分析
反应类型: 乙酰阿 zonalenin 经历各种化学反应,包括乙酰化和异戊烯化。 乙酰化发生在吲哚啉部分的 N1 位置,而异戊烯化发生在吲哚啉环的 C3 位置 .
常见试剂和条件:
乙酰化: 乙酰辅酶 A 在酶 AnaAT 的存在下用作乙酰供体。
科学研究应用
乙酰阿 zonalenin 有几个科学研究应用:
化学: 它被用作研究异戊烯化和乙酰化反应的模型化合物。
生物学: 它作为神经激肽 1 受体拮抗剂,使其在研究与神经激肽相关的通路方面有用。
医学: 正在探索其作为涉及神经激肽 1 受体的疾病的治疗剂的潜力。
作用机制
乙酰阿 zonalenin 通过拮抗神经激肽 1 受体来发挥作用。该受体参与各种生理过程,包括疼痛感知和炎症。 通过抑制 P 物质与神经激肽 1 受体的结合,乙酰阿 zonalenin 可以调节这些过程 .
类似化合物:
- 青霉菌素 C
- 腺叶碱
- 山鸡血藤碱
- 新青霉素
比较: 乙酰阿 zonalenin 由于其独特的异戊烯化和乙酰化模式而独一无二。 虽然像青霉菌素 C 和山鸡血藤碱等其他化合物也经历异戊烯化,但修饰的具体位置和类型不同,导致不同的生物活性 .
相似化合物的比较
- Roquefortine C
- Glandicoline
- Meleagrin
- Neoxaline
Comparison: Acetylaszonalenin is unique due to its specific prenylation and acetylation patterns. While other compounds like roquefortine C and meleagrin also undergo prenylation, the specific positions and types of modifications differ, leading to distinct biological activities .
属性
IUPAC Name |
(2S,10S,12R)-3-acetyl-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-5-24(3,4)25-14-20-21(30)26-18-12-8-6-10-16(18)22(31)28(20)23(25)27(15(2)29)19-13-9-7-11-17(19)25/h5-13,20,23H,1,14H2,2-4H3,(H,26,30)/t20-,23-,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNJQKDZOVFCAQ-XRODADMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2C(CC3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@H]2[C@](C[C@H]3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42230-55-7 |
Source


|
| Record name | Acetylaszonalenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042230557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACETYLASZONALENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R0Z5D1T6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

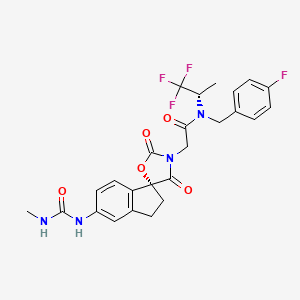
![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)
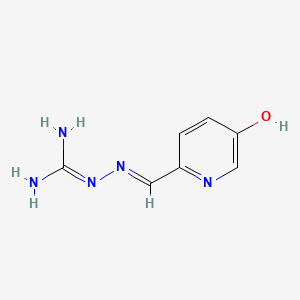
![2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one](/img/structure/B605057.png)
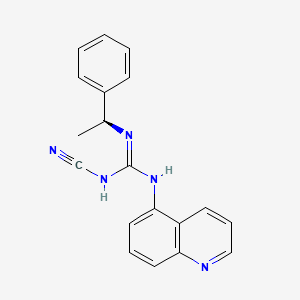
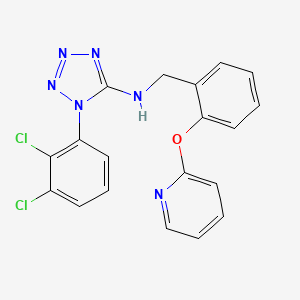
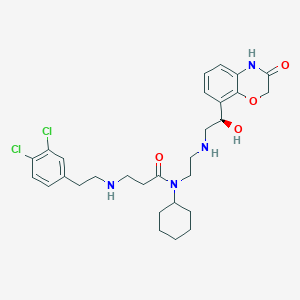
![6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride](/img/structure/B605063.png)
